molecular formula C19H16N4O4S B12543839 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester

Cat. No.: B12543839
M. Wt: 396.4 g/mol
InChI Key: IDCNCAKUQLLNKO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and is functionalized with various substituents, including a phenylsulfonyl group and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the phenylsulfonyl and pyrazolyl groups through substitution reactions.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenylsulfonyl Compounds: Compounds containing the phenylsulfonyl group.

    Pyrazolyl Compounds: Compounds containing the pyrazolyl group.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C19H16N4O4S/c1-2-27-19(24)13-8-16-17(14-10-21-22-11-14)12-23(18(16)20-9-13)28(25,26)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,21,22)

InChI Key

IDCNCAKUQLLNKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N(C=C2C3=CNN=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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